Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate
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Overview
Description
Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring and a dihydrofuran carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a catalyst to form the dihydropyrimidinone core. The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI). The final step involves the esterification of the dihydropyrimidinone with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar fluorinated pyrimidine structure.
Dihydropyrimidinones: A class of compounds with diverse biological activities, including antihypertensive and antiviral properties.
Uniqueness
Ethyl 5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4,5-dihydrofuran-2-carboxylate is unique due to its combination of a fluorinated pyrimidine ring and a dihydrofuran carboxylate ester. This structural feature enhances its stability and potential biological activity compared to other similar compounds.
Properties
CAS No. |
37781-57-0 |
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Molecular Formula |
C11H11FN2O5 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,3-dihydrofuran-5-carboxylate |
InChI |
InChI=1S/C11H11FN2O5/c1-2-18-10(16)7-3-4-8(19-7)14-5-6(12)9(15)13-11(14)17/h3,5,8H,2,4H2,1H3,(H,13,15,17) |
InChI Key |
ZDAQKASXJWDEJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCC(O1)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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